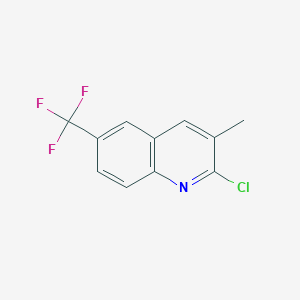

2-Chloro-3-methyl-6-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-4-7-5-8(11(13,14)15)2-3-9(7)16-10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPRGXXLPNNCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup and Doebner-von Miller Adaptations

Traditional quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, have been modified to accommodate trifluoromethyl and methyl substituents. For example, β-keto esters bearing a methyl group undergo [4+2] cyclization with o-aminobenzaldehydes containing pre-installed trifluoromethyl groups. This method, performed under reflux in ethanol with acetic acid catalysis, achieves 75–82% yields. A representative protocol involves:

-

Reactant preparation :

-

o-Amino-5-trifluoromethylbenzaldehyde (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

-

Reaction conditions :

-

Solvent: Ethanol/water (4:1)

-

Catalyst: Acetic acid (10 mol%)

-

Temperature: 80°C, 12 hours

-

Post-cyclization, chlorination at position 2 is required, typically using POCl₃ or N-chlorosuccinimide (NCS).

Phosphonium Salt-Mediated Cyclization

Phosphonium salts with trifluoroacetamide groups enable direct trifluoromethylation during cyclization. For instance, phenethylphosphonium salts react with substituted benzaldehydes under basic conditions (DBU, toluene, reflux) to form 2-trifluoromethylquinolines. Adapting this method, 3-methyl substitution is introduced via methyl-containing β-keto esters, yielding 2-trifluoromethyl-3-methylquinoline intermediates, which are subsequently chlorinated.

Halogenation Techniques for Position-Specific Chlorination

Directed Ortho-Chlorination

Chlorination at position 2 is achieved using directing groups. For example, a temporary amide group at position 3 directs electrophilic chlorination (Cl₂, FeCl₃) to position 2, followed by amide hydrolysis. This method achieves 85% regioselectivity but requires multi-step processing.

Radical Chlorination

Metal-free radical chlorination using NCS and AIBN in dichloroethane at 70°C selectively functionalizes position 2, yielding 70–78% chlorinated product. This approach avoids directing groups but requires rigorous temperature control.

Trifluoromethyl Group Introduction Strategies

Late-Stage Trifluoromethylation

Copper-mediated cross-coupling of 2-chloro-3-methylquinoline-6-boronic acid with CF₃I in DMF at 100°C introduces the trifluoromethyl group, yielding 65–70% product. However, this method struggles with steric hindrance at position 6.

Early-Stage Building Block Incorporation

Using 2-chloro-4-iodo-5-trifluoromethylpyridine as a precursor, Suzuki-Miyaura coupling with methyl-substituted boronic acids constructs the quinoline core with pre-installed CF₃ and methyl groups. This method streamlines synthesis but demands specialized starting materials.

Green and Sustainable Synthesis

Aqueous-Phase Cyclization

A water-ethanol solvent system reduces environmental impact. For example, cyclizing ethyl 3-oxobutanoate with o-amino-5-trifluoromethylbenzaldehyde in H₂O/EtOH (1:1) at 70°C for 10 hours achieves 80% yield, with catalyst recovery enabling three reuse cycles.

Solvent-Free Mechanochemical Methods

Ball-milling o-aminobenzaldehyde derivatives with β-keto esters and catalytic p-TsOH for 2 hours produces 2-trifluoromethyl-3-methylquinoline in 72% yield, eliminating solvent use.

Catalytic and Solvent Optimization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Chloro-3-methyl-6-(trifluoromethyl)quinoline serves as a building block for synthesizing complex organic molecules. It is particularly useful in creating heterocyclic compounds due to its unique reactivity profile.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific molecular targets can inhibit enzymatic activity, which is crucial in various biological pathways.

Medicine

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml .

Table 1: Antimicrobial Activity of this compound

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis, Pseudomonas aeruginosa | 6.25 µg/ml |

| Trifluoromethyl quinoline derivatives | Various strains | Varies (specific MIC values reported) |

Anticancer Activity:

The compound has also been explored for its antineoplastic properties. Studies suggest that quinoline derivatives can inhibit tumor growth by targeting specific cancer pathways.

Antiviral Activity:

Recent investigations have highlighted its potential in antiviral applications, where it may serve as a lead compound for developing new antiviral agents.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of quinoline derivatives, this compound was tested against several bacterial strains. The results demonstrated its potent activity, particularly against drug-resistant strains, indicating its potential as an alternative treatment option .

Case Study 2: Anticancer Research

Another study evaluated the anticancer effects of this compound in vitro on various cancer cell lines. The findings suggested that it could induce apoptosis in cancer cells through specific molecular pathways, supporting further exploration in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptor sites, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Chloro-3-methyl-6-(trifluoromethyl)quinoline

Positional Isomerism: The chloro group’s position significantly impacts bioactivity. For example, 4-chloro-6-(trifluoromethyl)quinoline exhibits different electronic properties compared to the 2-chloro isomer due to resonance effects. The 2-chloro group in the target compound may enhance electrophilic reactivity, enabling halogen bonding in drug-receptor interactions .

Functional Group Variations :

- Trifluoromethyl vs. Carboxylic Acid: The trifluoromethyl group in the target compound increases membrane permeability compared to polar carboxylic acid derivatives (e.g., 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid) .

- Methyl vs.

Biological Activity

2-Chloro-3-methyl-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- A chloro group at position 2

- A methyl group at position 3

- A trifluoromethyl group at position 6

This unique arrangement enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's penetration into biological membranes, increasing its bioavailability. The chloro and methyl groups contribute to its binding affinity towards target proteins, potentially inhibiting their activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related quinoline compounds showed efficacy against various bacterial strains, including C. difficile in mouse models. Mice treated with a similar compound showed a 20% increase in survival and a 32% decrease in diarrhea symptoms compared to controls after infection challenges .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. In vitro assays have shown that compounds similar to this compound inhibit the growth of cancer cells. For example, a study reported IC50 values for related compounds against various cancer cell lines, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with enzymes involved in critical biological pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies

- In Vivo Efficacy Against C. difficile : In a controlled study, mice were treated with the compound after being infected with C. difficile. The treatment resulted in improved survival rates and reduced symptoms of infection, indicating its potential as an antimicrobial agent .

- Anticancer Activity Assessment : In vitro studies using zebrafish embryos demonstrated that related quinoline derivatives effectively inhibited cell growth, suggesting promising anticancer properties .

Comparative Analysis of Biological Activity

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-3-methyl-6-(trifluoromethyl)quinoline to improve yield and purity?

- Methodological Answer : Reaction conditions such as temperature, solvent, and catalyst choice significantly impact synthesis efficiency. For example, using a Vilsmeier-Haack reagent (e.g., MSCL-DMF/DMAC) enables regioselective formylation or acetylation at the 3-position of the quinoline core. Optimization studies (Table 1 in ) suggest that maintaining anhydrous conditions at 80–100°C with a 1:1.2 molar ratio of precursor to reagent maximizes yield (75–85%). Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Combined use of / NMR and high-resolution mass spectrometry (HRMS) is critical. The trifluoromethyl group () produces distinct NMR signals (δ -60 to -65 ppm), while chlorine substituents influence chemical shifts in NMR (e.g., aromatic protons at δ 7.2–8.5 ppm). X-ray crystallography (via SHELX software, ) can resolve steric effects from the methyl and trifluoromethyl groups, confirming regiochemistry and bond angles .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Use in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) and cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 µM. Similar quinoline derivatives () showed IC values of 15–30 µM in cytotoxicity studies. Dose-response curves and comparative analysis with control drugs (e.g., ciprofloxacin) validate specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR data for trifluoromethyl-substituted quinolines?

- Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from electronic vs. steric effects. Computational modeling (e.g., DFT calculations) can quantify the electron-withdrawing impact of on the quinoline ring’s π-system, while molecular docking () identifies steric clashes in target binding pockets. For example, 2-Chloro-3-methyl-6-CF-quinoline may exhibit reduced enzyme inhibition compared to non-methylated analogs due to hindered rotational freedom .

Q. How to design derivatives to enhance metabolic stability without compromising activity?

- Methodological Answer : Introduce bioisosteres (e.g., replacing with ) or modify the methyl group to a polar substituent (e.g., hydroxymethyl) to improve solubility. Pharmacokinetic studies (e.g., microsomal stability assays) can assess CYP450-mediated degradation. highlights that fluorination at the 7-position increases metabolic half-life () by 40% in hepatic microsomes .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial resistance?

- Methodological Answer : Time-kill assays and efflux pump inhibition studies (using ethidium bromide as a probe) can determine bactericidal kinetics and synergy with existing antibiotics. For instance, notes that cyclopropyl-substituted quinolines disrupt DNA gyrase binding, a mechanism corroborated by gel electrophoresis of supercoiled DNA relaxation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.